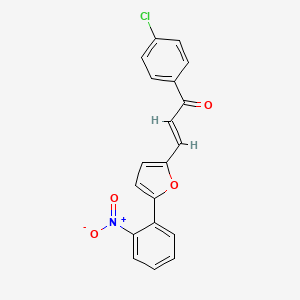
1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one, also known as CNF, is a synthetic compound that has been studied for its potential applications in various scientific fields. CNF belongs to the family of chalcones, which are compounds with a characteristic chemical structure of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of key enzymes and proteins. 1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and cancer progression.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. In vitro studies have shown that 1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one has also been shown to scavenge free radicals and protect cells from oxidative damage. In vivo studies have shown that 1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one can inhibit tumor growth and metastasis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one in lab experiments is its relatively simple synthesis method and availability of starting materials. 1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one can be synthesized in large quantities and is stable under a variety of conditions. However, one of the limitations of using 1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one is its relatively low solubility in water, which can limit its applicability in certain experiments. Additionally, the mechanism of action of 1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one. One area of interest is the development of novel materials based on 1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one. 1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one has been shown to have unique properties that make it a promising precursor for the synthesis of materials with tunable properties. Another area of interest is the development of 1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one-based drugs for the treatment of various diseases. 1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one has been shown to exhibit a range of biological activities, and further research could lead to the development of novel therapeutics. Finally, further studies are needed to elucidate the mechanism of action of 1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one and its interactions with biological targets.
Synthesemethoden
1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one can be synthesized through a variety of methods, including Claisen-Schmidt condensation, Knoevenagel condensation, and aldol condensation. One of the most commonly used methods is the Claisen-Schmidt condensation, which involves the reaction of 4-chlorobenzaldehyde with 5-(2-nitrophenyl)-2-furfural in the presence of a base catalyst such as potassium hydroxide. The resulting product is then treated with propionic anhydride to yield 1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. In material science, 1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one has been used as a precursor for the synthesis of novel materials with unique properties. In biochemistry, 1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one has been studied for its interactions with various biological targets, including enzymes and proteins.
Eigenschaften
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClNO4/c20-14-7-5-13(6-8-14)18(22)11-9-15-10-12-19(25-15)16-3-1-2-4-17(16)21(23)24/h1-12H/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPVTKAGDWQQDY-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one | |
CAS RN |
299954-35-1 | |
| Record name | 1-(4-CHLOROPHENYL)-3-(5-(2-NITROPHENYL)-2-FURYL)-2-PROPEN-1-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 2,4,5-trichlorophenyl ether](/img/structure/B2740025.png)

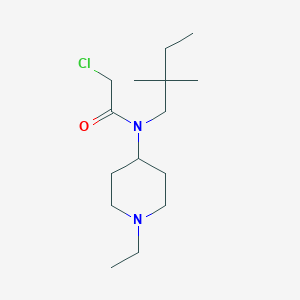

![1-{4-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-2-methylpiperazin-1-yl}propan-2-ol](/img/structure/B2740031.png)

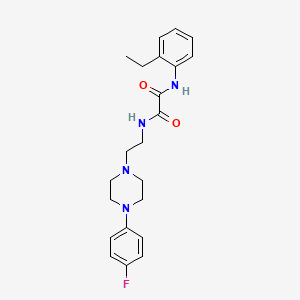
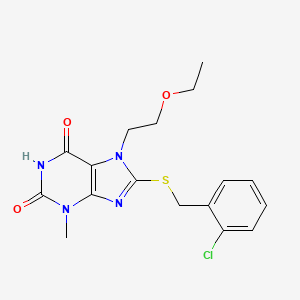
![2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2740035.png)
![N-[dibutoxyphosphoryl-(2,5-dimethoxyphenyl)methyl]aniline](/img/structure/B2740041.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2740042.png)
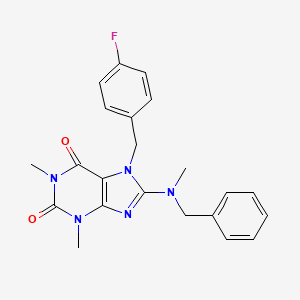
![5-[(2-Chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2740045.png)
![N-(1-Oxa-9-thiaspiro[5.5]undecan-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2740047.png)